molecular formula C17H12N2OS2 B2782101 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine CAS No. 383147-01-1

2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine

Cat. No. B2782101
CAS RN: 383147-01-1
M. Wt: 324.42
InChI Key: YRKFMAIRDBHFPZ-UHFFFAOYSA-N
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Description

“2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine” is a compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their potential inhibitory properties against PDE4 and EZH2 .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence. Key steps include the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring, followed by the cyclohexanone moiety, and subsequently the fused heterocyclic ring .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines includes a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile . The crystal structure analysis of representative compounds reveals specific hydrogen bonding patterns and molecular arrangements within the molecule .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines are synthesized via structural modifications of other compounds . The antiproliferative activity of these compounds against various cancer cell lines has been evaluated .

Scientific Research Applications

Cancer Therapy

Thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines have been found to demonstrate potent antiproliferative activity against tumor cell lines . Two analogues, 13 and 25d, exhibited IC50 values around 1nM and overcame P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) . They inhibited both the colony formation of SKOV3 cells in vitro and tubulin polymerization .

Inhibition of Tubulin Polymerization

The compounds 13 and 25d have been found to inhibit tubulin polymerization at low concentrations . This inhibition can lead to the disruption of the microtubule network, which is crucial for cell division and can thus inhibit the growth of cancer cells .

Induction of G2/M Phase Arrest

The compounds 13 and 25d have been found to induce G2/M phase arrest in SKOV3 cells . This means that they can prevent the cells from dividing, which can help to stop the spread of cancer .

Induction of Apoptosis

The compounds 13 and 25d have been found to induce apoptosis in SKOV3 cells . Apoptosis is a process of programmed cell death, and inducing apoptosis in cancer cells can help to eliminate them .

Inhibition of Tumor Cell Migration and Invasion

The compounds 13 and 25d have been found to inhibit tumor cell migration and invasion at low concentrations . This can help to prevent the spread of cancer cells to other parts of the body .

EZH2 Inhibition

Substituted thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors . EZH2 is a protein that plays a key role in gene regulation and is often overexpressed in cancer cells. Inhibiting EZH2 can help to stop the growth of cancer cells .

Future Directions

Thieno[2,3-d]pyrimidines show promising inhibitory properties against PDE4 and EZH2 , indicating their potential as therapeutic agents. Future research could focus on further optimization and evaluation of these compounds as inhibitors .

properties

IUPAC Name

2-methylsulfanyl-4-naphthalen-2-yloxythieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS2/c1-21-17-18-15(14-8-9-22-16(14)19-17)20-13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKFMAIRDBHFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C=CSC2=N1)OC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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